![molecular formula C10H13ClN2O B1381068 1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride CAS No. 1803601-09-3](/img/structure/B1381068.png)

1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride

Übersicht

Beschreibung

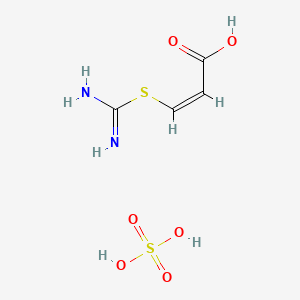

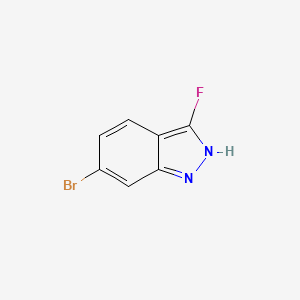

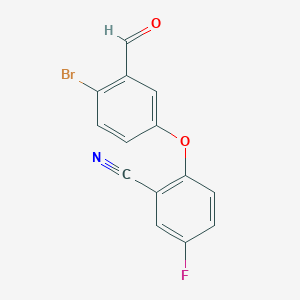

1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride is a chemical compound with the molecular formula C10H13ClN2O . It is a potential candidate for scientific research and can be employed in various studies, including drug development.

Molecular Structure Analysis

The molecular structure of 1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride involves a core azetidin-2-one structure . The structures display intra-molecular C-H⋯O bonding between the phenyl ring and the lactam ketone .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride include its molecular structure and formula, C10H13ClN2O . More specific properties are not detailed in the search results.Wissenschaftliche Forschungsanwendungen

. Its potential as a building block for pharmacologically active molecules means it could be used to create new classes of therapeutic agents, particularly in the realm of central nervous system disorders due to its ability to cross the blood-brain barrier.

Organic Synthesis

As a versatile intermediate, 1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride can be employed in organic synthesis. Its reactivity with various chemical groups makes it suitable for constructing complex organic compounds, which can be applied in synthesizing new materials or chemicals with specific desired properties.

Biochemical Research

In biochemical research, this compound’s aminomethyl group is particularly interesting. It can be used to study enzyme-substrate interactions, as well as in the design of enzyme inhibitors that could regulate biochemical pathways.

Neurological Studies

The compound’s potential effects on neurotransmitter systems make it a candidate for neurological studies. Researchers can explore its impact on neuroreceptors and its possible use in modulating neurological functions or treating neurodegenerative diseases.

Molecular Biology

In molecular biology, 1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride could be used to tag biomolecules. This tagging can help in tracking the movement and localization of proteins, nucleic acids, and other biomolecules within cells, providing insights into cellular processes.

Analytical Chemistry

This compound can serve as a standard or reagent in analytical chemistry. Its consistent and well-defined properties allow for its use in calibration of instruments and validation of analytical methods, ensuring accuracy and precision in measurements.

Material Science

The structural properties of 1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride may be harnessed in material science. It could be a precursor for materials with specific mechanical or chemical properties, useful in various industrial applications.

Agricultural Chemistry

Lastly, in agricultural chemistry, this compound could be investigated for its potential as a growth regulator or pesticide component. Its chemical characteristics might influence plant growth or protect crops from pests, contributing to enhanced agricultural productivity.

Eigenschaften

IUPAC Name |

1-[3-(aminomethyl)phenyl]azetidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.ClH/c11-7-8-2-1-3-9(6-8)12-5-4-10(12)13;/h1-3,6H,4-5,7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXMYWPJVYMXJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1=O)C2=CC=CC(=C2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

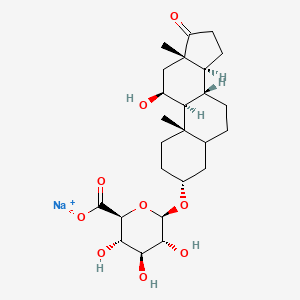

![5'-Bromo-1',2'-dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B1380992.png)

![5'-Bromo-1',2'-dihydrospiro[oxane-4,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B1380993.png)

![5-Bromo-3-bromomethyl-benzo[d]isoxazole](/img/structure/B1381000.png)